molecular formula C16H24N2O2 B12614624 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde CAS No. 919088-63-4

4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde

Cat. No.: B12614624
CAS No.: 919088-63-4
M. Wt: 276.37 g/mol
InChI Key: WFNABXNQTTUSHF-UHFFFAOYSA-N
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Description

4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is an organic compound with the molecular formula C16H24N2O2 It is a derivative of benzaldehyde, featuring a piperazine ring substituted with a methyl group and a butoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde typically involves the following steps:

    Formation of the piperazine derivative: The initial step involves the reaction of piperazine with methyl iodide to form 4-methylpiperazine.

    Attachment of the butoxy chain: The next step involves the reaction of 4-methylpiperazine with 1-bromobutane to form 4-(4-methylpiperazin-1-yl)butane.

    Formation of the benzaldehyde derivative: Finally, the compound is synthesized by reacting 4-(4-methylpiperazin-1-yl)butane with 4-hydroxybenzaldehyde under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzoic acid.

    Reduction: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the aldehyde group play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)benzaldehyde
  • 4-(4-Methylpiperazin-1-yl)butanoic acid
  • 4-(4-Methylpiperazin-1-yl)methylbenzene

Uniqueness

4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is unique due to the presence of both the piperazine ring and the butoxy chain, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

919088-63-4

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde

InChI

InChI=1S/C16H24N2O2/c1-17-9-11-18(12-10-17)8-2-3-13-20-16-6-4-15(14-19)5-7-16/h4-7,14H,2-3,8-13H2,1H3

InChI Key

WFNABXNQTTUSHF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCOC2=CC=C(C=C2)C=O

Origin of Product

United States

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